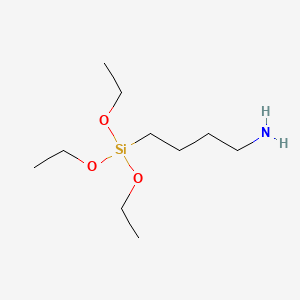

4-Aminobutyltriethoxysilane

Description

Properties

IUPAC Name |

4-triethoxysilylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NO3Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDDLRSGGCWDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCN)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184720 | |

| Record name | 4-Aminobutyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3069-30-5 | |

| Record name | 4-Aminobutyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3069-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobutyltriethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobutyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINOBUTYLTRIETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16M550E30K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Amination of Triethoxysilane Precursors

One prevalent method involves the nucleophilic substitution or addition of an aminoalkyl group onto a triethoxysilane backbone. This can be achieved by reacting 3-aminopropyltriethoxysilane with a suitable butyl halide or via amination of a butyltriethoxysilane intermediate under controlled conditions.

Hydrolysis and Condensation Control

The hydrolysis of triethoxysilane groups is a critical step that influences the degree of polymerization and the stability of the final silane product.

- Water for hydrolysis can be introduced deliberately or may originate from atmospheric moisture or substrate surfaces.

- The amount of water and the nature of organic substituents affect whether the silane forms monomeric silanols or polymerizes into polysiloxane layers.

- Controlled hydrolysis is essential to avoid excessive polymerization, which can lead to multilayer adsorption rather than the desired monolayer coverage.

Vapor Phase and Solution Deposition Techniques

For surface functionalization, this compound is often applied via vapor phase or solution deposition.

Functionalization of Nanoparticles

Research demonstrates the use of this compound for functionalizing nanoparticles such as Fe3O4 (magnetite) to introduce amine groups on the surface.

- For example, Fe3O4 nanoparticles were dried at 120°C, then reacted with this compound in anhydrous toluene at 110°C for 2 hours under stirring, followed by vacuum drying.

- This method installs free amine groups on the nanoparticle surface, enabling further chemical modifications or drug capture applications.

Research Findings and Data

Reaction Conditions and Yields

Hydrolysis and Polymerization Behavior

Application-Driven Functionalization

- Functionalization of Fe3O4 nanoparticles with this compound enabled subsequent attachment of biologically active molecules such as DNA or chemotherapy analogs, demonstrating the utility of the preparation method in biomedical research.

Summary Table of Preparation Methods

| Method | Key Steps | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Amination of Triethoxysilane | Aminoalkyl substitution on silane | 50–120°C, 4–12 h, catalyst optional | High functionalization efficiency | Requires careful control of reaction parameters |

| Controlled Hydrolysis & Condensation | Water addition for silanol formation | Controlled water amount | Tailored polymerization degree | Risk of multilayer formation |

| Vapor Phase Deposition | Silane vapor exposure to substrate | Elevated temperature, dry environment | Uniform monolayer formation | Limited to surface modification |

| Nanoparticle Surface Functionalization | Reaction in anhydrous solvent | 110°C, 2 h, inert atmosphere | Enables further functionalization | Requires dry, inert conditions |

Chemical Reactions Analysis

Types of Reactions

4-Aminobutyltriethoxysilane undergoes various chemical reactions, including:

Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups.

Condensation: The silanol groups can further condense to form siloxane bonds.

Substitution: The amine group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid.

Condensation: Often facilitated by heating and the presence of a catalyst like acetic acid.

Substitution: Common reagents include alkyl halides and acyl chlorides

Major Products Formed

Hydrolysis: Produces silanol groups.

Condensation: Forms siloxane bonds, leading to polymeric structures.

Substitution: Results in the formation of various substituted amines

Scientific Research Applications

Chemical Applications

1.1 Coupling Agent in Nanocomposites

ABTES is primarily utilized as a coupling agent in the synthesis of epoxy nanocomposites. It improves the compatibility between inorganic fillers and organic matrices, thus enhancing the dielectric and thermal properties of the resulting materials. For example, studies have shown that incorporating ABTES-modified aluminum oxide (Al2O3) nanoparticles into diglycidyl ethers of bisphenol-A (DGEBA) significantly improves the dielectric strength and thermal stability of the composites .

1.2 Surface Modification

The compound's ability to modify surfaces is crucial for enhancing material properties. The silane groups in ABTES hydrolyze to form silanol groups that can condense to create siloxane bonds. This process is vital in creating durable coatings and adhesives that require strong adhesion to various substrates.

Biological Applications

2.1 Functionalization of Nanoparticles

In biological research, ABTES is employed for functionalizing nanoparticles for targeted drug delivery systems. For instance, iron oxide nanoparticles (IONPs) can be modified with ABTES to install free amines on their surfaces, allowing for further functionalization with biomolecules like DNA. This modification enhances the nanoparticles' ability to capture chemotherapy agents, thus mitigating off-target effects during treatments .

2.2 Drug Capture Materials

Research has demonstrated the effectiveness of ABTES-functionalized nanoparticles in capturing chemotherapeutic agents such as doxorubicin from biological solutions. The ability to achieve high capture rates (up to 98% in some studies) showcases its potential in developing materials that can selectively sequester drugs from circulation, thereby reducing systemic toxicity .

Medical Applications

3.1 Biocompatible Coatings

ABTES is also utilized in creating biocompatible coatings for medical implants. Its amine groups facilitate bonding with biological tissues, enhancing the integration of implants within the body while minimizing rejection responses.

3.2 Antimicrobial Properties

The incorporation of ABTES-modified nanoparticles into medical devices has been shown to impart antimicrobial properties, making them suitable for applications in wound healing and infection control .

Industrial Applications

4.1 High-Performance Adhesives and Sealants

In industrial settings, ABTES is used in formulating high-performance adhesives and sealants that require robust adhesion to various substrates under challenging conditions. Its unique structure allows it to enhance the mechanical properties and durability of these products .

4.2 Coatings for Electronics

ABTES-modified materials are also employed in electronic applications where dielectric properties are critical. The enhanced performance of epoxy nanocomposites containing ABTES makes them ideal for high-voltage applications .

Comparative Table: Properties of ABTES vs Similar Compounds

| Property | This compound | 3-Aminopropyltriethoxysilane | (3-Glycidoxypropyl)trimethoxysilane |

|---|---|---|---|

| Alkyl Chain Length | Longer | Shorter | Variable |

| Flexibility | High | Moderate | Moderate |

| Compatibility | Excellent | Good | Good |

| Application | Nanocomposites, Drug Delivery | Adhesives | Coatings |

Case Studies

Case Study 1: Epoxy Nanocomposites with Al2O3

A study investigated the impact of ABTES-modified Al2O3 on the dielectric properties of epoxy nanocomposites for high voltage applications. The results indicated a marked improvement in both thermal stability and electrical insulation properties when compared to unmodified composites .

Case Study 2: Drug Capture Using IONPs

In another study focused on drug delivery systems, IONPs modified with ABTES successfully captured doxorubicin from serum solutions at a rapid rate, demonstrating their potential use in clinical settings to minimize chemotherapy side effects .

Mechanism of Action

The primary mechanism by which 4-Aminobutyltriethoxysilane exerts its effects is through the formation of strong covalent bonds with both organic and inorganic materials. The ethoxy groups hydrolyze to form silanol groups, which can then condense to form siloxane bonds. This results in improved adhesion and compatibility between different materials .

Comparison with Similar Compounds

4-(Trimethoxysilyl)aniline (CAS: 118583)

Structure: Phenyl ring substituted with -NH₂ and trimethoxysilyl (-Si(OCH₃)₃). Molecular Formula: C₉H₁₅NO₃Si (MW: 213.31 g/mol).

Key Differences :

- Reactivity: The aromatic phenyl group enables π-π interactions, making it suitable for organic electronics and coatings, unlike the aliphatic chain of 4-aminobutyltriethoxysilane .

- Hydrolysis Rate : Trimethoxy groups hydrolyze faster than triethoxy, accelerating surface modification but reducing shelf stability .

4-Amino-3,3-dimethylbutyltrimethoxysilane (CAS: 157923-74-5)

Structure: Branched butyl chain with two methyl groups at the 3-position and trimethoxysilyl group. Molecular Formula: C₉H₂₃NO₃Si (MW: 221.37 g/mol).

Key Differences :

3-(N-Allylamino)propyltrimethoxysilane

Structure: Propyl chain with allylamine (-NH-CH₂-CH=CH₂) and trimethoxysilyl group. Molecular Formula: C₉H₂₁NO₃Si (MW: 219.35 g/mol).

Key Differences :

- Crosslinking Potential: Allyl groups enable radical-initiated polymerization, useful in thermosetting resins, a feature absent in this compound .

- Application in Xerogels: Demonstrated lower TNT binding efficiency compared to APTES but higher than this compound .

m-Aminophenyltrimethoxysilane

Structure: Meta-substituted phenyl ring with -NH₂ and trimethoxysilyl groups. Molecular Formula: C₉H₁₅NO₃Si (MW: 213.31 g/mol).

Key Differences :

- Orientation Effects : Meta-substitution on the phenyl ring alters electronic properties, favoring adhesion to aromatic polymers like polystyrene .

- Thermal Stability: Aromatic backbone enhances thermal resistance compared to aliphatic this compound .

Comparative Data Table

Research Findings and Performance Insights

- Binding Efficiency: In TNT detection xerogels, APTES outperformed this compound due to optimal amine spacing and polarity .

- Drug Delivery: this compound’s triethoxy groups provided controlled hydrolysis for sustained DNA attachment on IONPs, unlike faster-reacting trimethoxy analogs .

- Thermal Stability: Aromatic analogs (e.g., m-aminophenyltrimethoxysilane) are preferred in high-temperature applications, whereas aliphatic variants degrade earlier .

Biological Activity

4-Aminobutyltriethoxysilane (ABTES) is an organosilane compound that has garnered attention in various fields, particularly in biomedical applications due to its unique biological activity. This article explores the biological properties, mechanisms of action, and applications of ABTES, supported by case studies and research findings.

Chemical Structure and Properties

ABTES is characterized by its amine functional group and triethoxysilane structure, which allows it to bond with various substrates while providing reactive amine sites for further functionalization. The general formula for ABTES can be represented as:

This structure contributes to its utility in creating bioactive surfaces and enhancing the performance of materials in biological environments.

1. Drug Delivery Systems

ABTES has been utilized in the development of drug delivery systems, particularly in the functionalization of nanoparticles for targeted therapy. For instance, a study demonstrated that iron oxide nanoparticles functionalized with ABTES could effectively capture chemotherapeutic agents like doxorubicin from biological solutions, achieving a 98% capture rate from human serum within 10 minutes. This capability is crucial for reducing off-target toxicity associated with chemotherapy treatments .

2. Antibacterial Properties

Research indicates that ABTES-functionalized surfaces exhibit significant antibacterial activity. In one study, coatings containing ABTES were shown to inhibit bacterial growth, suggesting potential applications in medical devices where infection control is critical. The mechanism behind this activity may involve the interaction of the amine groups with bacterial membranes, leading to cell disruption and death .

3. Tissue Engineering Applications

ABTES has also been investigated for its role in tissue engineering. Its ability to promote cell adhesion and proliferation makes it a suitable candidate for scaffolding materials. A study involving nitric oxide-releasing coatings highlighted that ABTES could enhance tissue integration and reduce fibrous encapsulation around implants, thus improving biocompatibility .

Case Studies

The biological activity of ABTES can be attributed to several mechanisms:

- Surface Functionalization : The presence of amine groups allows for enhanced interaction with biological molecules, facilitating drug binding and cellular adhesion.

- Chemical Reactivity : The triethoxysilane moiety enables covalent bonding with various substrates, enhancing stability and performance in biological applications.

- Nitric Oxide Release : Coatings incorporating ABTES have been shown to release nitric oxide, which plays a crucial role in modulating inflammation and promoting healing .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-Aminobutyltriethoxysilane, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves the reaction of aminobutanol with triethoxysilane under reflux conditions using ethanol as a solvent and acetic acid as a catalyst. For example, analogous silane syntheses employ reflux for 4–6 hours, followed by solvent removal under reduced pressure and purification via filtration or distillation . Yield optimization requires careful control of stoichiometry, temperature (typically 80–100°C), and catalyst concentration. Impurities such as unreacted precursors are monitored via NMR or FTIR.

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, ²⁹Si) confirms functional group integrity and silicon bonding environments. Fourier-Transform Infrared Spectroscopy (FTIR) identifies amine (–NH₂) and siloxane (Si–O–C) stretches. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) quantifies purity (>95% as per industrial standards) . For trace impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to prevent inhalation of vapors, and wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Store in airtight containers away from moisture, as hydrolysis releases ethanol and generates reactive silanols. Emergency measures include rinsing exposed areas with water for 15 minutes and consulting safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can this compound be functionalized for surface modification in biomaterial applications?

- Methodological Answer : The compound’s terminal amine enables covalent conjugation with biomolecules (e.g., proteins, DNA) via carbodiimide crosslinkers (e.g., EDC/NHS). For surface coating, substrates (e.g., glass, silica) are pretreated with oxygen plasma to enhance silanol binding. Hydrolysis in aqueous ethanol (pH 4–5) forms self-assembled monolayers (SAMs), with AFM or contact angle measurements validating uniformity .

Q. What experimental strategies resolve contradictions in reported hydrolysis kinetics of this compound?

- Methodological Answer : Discrepancies in hydrolysis rates (e.g., solvent polarity, temperature, pH) are addressed by systematic studies using kinetic modeling. For example, conduct parallel experiments in buffered solutions (pH 3–9) with real-time monitoring via ²⁹Si NMR or Raman spectroscopy. Compare activation energies (Eₐ) derived from Arrhenius plots to isolate pH or solvent effects .

Q. How does this compound’s stability vary under accelerated aging conditions, and what degradation products form?

- Methodological Answer : Accelerated aging (e.g., 40°C/75% relative humidity) over 28 days simulates long-term stability. Degradation products (e.g., silanols, ethanol) are quantified via GC-MS or LC-MS. Comparative studies with inert atmospheres (N₂) isolate oxidative vs. hydrolytic degradation pathways. Pristine vs. aged samples are analyzed via thermogravimetric analysis (TGA) to assess thermal stability shifts .

Q. What role does this compound play in hybrid nanocomposite fabrication, and how is interfacial adhesion optimized?

- Methodological Answer : As a coupling agent, it bridges inorganic nanoparticles (e.g., SiO₂, TiO₂) with polymer matrices (e.g., epoxy, PDMS). Optimize adhesion by tuning silane concentration (0.5–2 wt%) and sonication time during dispersion. Mechanical testing (tensile strength, modulus) and SEM/EDS validate nanoparticle distribution and interfacial bonding .

Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in this compound purity for reproducible experiments?

- Methodological Answer : Implement quality control (QC) using HPLC-MS to certify each batch (>98% purity). Track lot-specific impurities (e.g., residual chloride from synthesis) via ion chromatography. For critical applications, pre-treat batches with activated charcoal or recrystallization .

Q. What statistical approaches are recommended for analyzing dose-response data in silane-mediated cytotoxicity assays?

- Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to calculate IC₅₀ values. Pairwise comparisons (ANOVA with Tukey post-hoc) identify significant differences between concentrations. Include internal standards (e.g., HNE-MA-d3) in LC-MS workflows to normalize matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.